Benzamide, N,N'-1,4-phenylenebis-

Overview

Description

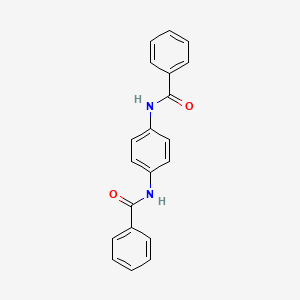

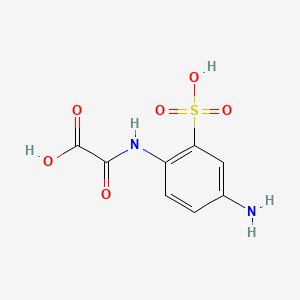

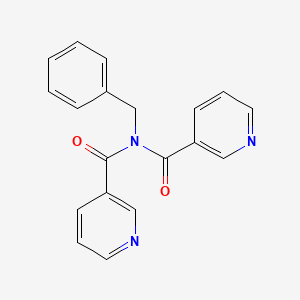

“Benzamide, N,N’-1,4-phenylenebis-” is a chemical compound with the molecular formula C20H16N2O2 . It is also known by other names such as N,N’- (1,4-Phenylene)dibenzamide, N- (4-benzamidophenyl)benzamide, and N,N’-Dibenzoyl-p-phenylenediamine .

Synthesis Analysis

The synthesis of N,N’- (1,2-phenylene)-bis [4- (azidomethyl)benzamide] (2) by direct nucleophilic disubstitution of the suitable dihalogen precursor 1 with NaN3 is reported . N,N’-1,2-Phenylenebis [4- (chloromethyl)benzamide] (3) was obtained in 61% yield by nucleophilic acyl substitution of 4- (chloromethyl)benzoyl chloride (2) with 1,2-phenylenediamine (1) under basic conditions .Molecular Structure Analysis

The structure of the compound was fully characterized by FT-IR, 1H NMR, 13C NMR, EI-MS, elemental analysis, and melting point determination . The compound’s 2D and 3D conformer structures are available .Chemical Reactions Analysis

The preparation of the compound was carried out by double nucleophilic substitution of the suitable dihalogen precursor with NaN3 . The compound was obtained in 61% yield by nucleophilic acyl substitution of 4- (chloromethyl)benzoyl chloride with 1,2-phenylenediamine under basic conditions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 316.4 g/mol . It has a XLogP3 value of 3.5, indicating its lipophilicity . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 4 rotatable bonds . The exact mass of the compound is 316.121177757 g/mol .Scientific Research Applications

Use in Organic Chemistry

“N,N’-(1,4-Phenylene)dibenzamide” is used in organic chemistry as an intermediate for the synthesis of other compounds. For example, it can be obtained by nucleophilic acyl substitution of 4-(chloromethyl)benzoyl chloride with 1,2-phenylenediamine under basic conditions .

Use in Medicinal Chemistry

Substituted benzamides, such as “N,N’-(1,4-Phenylene)dibenzamide”, have been in clinical use for many years as anti-emetics, anti-arrhythmics, neuroleptics, and/or anti-psychotics in the treatment of various disorders . They also constitute versatile intermediates for the synthesis of anti-tumor and anti-inflammatory agents .

Use in Dye Synthesis

“N,N’-(1,4-Phenylene)dibenzamide” can be used in the synthesis of dyes . The compound’s aromatic structure makes it suitable for creating complex molecules with chromophoric properties.

Use in Radiotherapy and Chemotherapy

“N,N’-(1,4-Phenylene)dibenzamide” has been extensively used as sensitizers for radio- or chemotherapies . These compounds can enhance the effectiveness of radiation or chemotherapy by making cancer cells more sensitive to treatment.

Use in the Synthesis of Amines

“N,N’-(1,4-Phenylene)dibenzamide” can be used as a precursor for the synthesis of amines . Organic azides, such as “N,N’-(1,2-phenylene)-bis[4-(azidomethyl)benzamide]”, are an important class of energy-rich and versatile intermediates for organic synthesis .

Use in the Synthesis of Heterocycles

“N,N’-(1,4-Phenylene)dibenzamide” can be used in the synthesis of heterocycles such as triazoles and tetrazoles . These heterocyclic compounds have a wide range of applications in medicinal chemistry and materials science .

Use in the Synthesis of Natural Products

“N,N’-(1,4-Phenylene)dibenzamide” can be used as latent amino groups in the synthesis of natural products . This makes it a valuable tool in the field of natural product synthesis.

Use in Materials Science

“N,N’-(1,4-Phenylene)dibenzamide” can be used in materials science as a cross-linking agent . Polyvalent azides are valued cross-linking agents and monomers in materials science .

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and is suspected of causing genetic defects . Special instructions should be obtained before use and all safety precautions should be read and understood . Personal protective equipment should be used as required .

Future Directions

Mechanism of Action

N,N’-(1,4-Phenylene)dibenzamide, also known as N-(4-benzamidophenyl)benzamide or Benzamide, N,N’-1,4-phenylenebis-, is a chemical compound with the formula C20H16N2O2 . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Mode of Action

It is known that the compound can interact with nucleotides, accelerating cross-linking . The specific nature of these interactions and the resulting changes in cellular function are areas of ongoing research.

properties

IUPAC Name |

N-(4-benzamidophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2/c23-19(15-7-3-1-4-8-15)21-17-11-13-18(14-12-17)22-20(24)16-9-5-2-6-10-16/h1-14H,(H,21,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRHLWPJYNIPHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70969953 | |

| Record name | N,N'-(1,4-Phenylene)dibenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzamide, N,N'-1,4-phenylenebis- | |

CAS RN |

5467-04-9 | |

| Record name | N,N'-Dibenzoyl-p-phenylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-(1,4-Phenylene)dibenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-(BENZOYLAMINO)PHENYL)BENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[R-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one](/img/structure/B1605131.png)

![Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]-](/img/structure/B1605135.png)

![3-Acetyl-2,7-dimethyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B1605136.png)

![5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1605139.png)